molecular formula C18H16N4O2S2 B2525308 N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351640-97-5

N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No. B2525308
M. Wt: 384.47
InChI Key: FBLYPDYVIYFHKB-UHFFFAOYSA-N
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Description

The compound "N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide" is a novel molecule that falls within the category of heterocyclic compounds, which are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds, which can give us insights into the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cyclization reactions and substitutions at various positions on the core structure. For instance, the synthesis of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones is achieved by cyclization of amino carboxamido dihydrothiazolo thiones with aromatic aldehydes, followed by substitution at the 7th position . This suggests that the synthesis of "N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide" could similarly involve strategic cyclization and substitution steps to introduce the desired functional groups onto the heterocyclic core.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds. The molecular structure of the compound would likely be analyzed using these methods to confirm the presence of the thiophene, pyridine, and carboxamide groups and to ensure the correct architecture of the molecule.

Chemical Reactions Analysis

Heterocyclic compounds can participate in various chemical reactions, depending on their functional groups and electronic properties. The papers do not provide specific reactions for the exact compound mentioned, but they do describe the reactivity of similar structures. For example, the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate leads to the formation of a novel triazolopyrimidine derivative . This indicates that the compound may also undergo nucleophilic substitution reactions or condensation reactions with various reagents to form new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The provided papers do not detail the properties of the specific compound, but they do suggest that similar compounds exhibit properties that make them suitable for biological activity screening. For example, some synthesized thiazolo[4,5-d]pyrimidine derivatives were selected for in vitro antitumor screening, indicating that these compounds have solubility and stability compatible with biological assays . The compound "N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide" would likely have its physical and chemical properties tailored to enhance its biological activity and solubility in biological media.

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen are pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds are explored for their therapeutic potential against CNS disorders, leveraging their structural diversity and functional properties. The study by Saganuwan (2017) highlights the role of various heterocyclic chemical groups, including thiophene and thiazolo compounds, in the development of novel CNS acting drugs, indicating a vast potential for related compounds in medicinal chemistry (S. Saganuwan, 2017).

Thiophene Analogues and Carcinogenicity Studies

Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, demonstrating the importance of thiophene structures in assessing biological activities and safety profiles of new compounds. Ashby et al. (1978) provide insights into the structure-activity relationships of thiophene derivatives, which could inform the design and evaluation of related compounds for therapeutic and research applications (J. Ashby et al., 1978).

Heterocyclic N-oxides in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. The review by Li et al. (2019) underscores the significance of heterocyclic N-oxides in developing anticancer, antibacterial, and anti-inflammatory drugs, suggesting a potential research interest area for compounds with similar functionalities (Dongli Li et al., 2019).

Structure-Activity Relationships of Thiophene Derivatives

The biological interest in thiophene derivatives is due to their broad therapeutic properties, as discussed by Drehsen and Engel (1983). This review of structure-activity relationships in thiophene derivatives could provide a foundation for understanding and exploring the biological and pharmacological potentials of compounds like N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide (G. Drehsen, J. Engel, 1983).

properties

IUPAC Name

N-phenyl-2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-16(14-7-4-10-25-14)21-17-20-13-8-9-22(11-15(13)26-17)18(24)19-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYPDYVIYFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

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